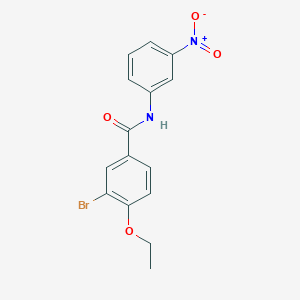![molecular formula C17H12FNO3 B3452003 [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetic acid](/img/structure/B3452003.png)
[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetic acid
説明
[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetic acid, also known as FBAA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. FBAA is a derivative of indole-3-acetic acid (IAA), a naturally occurring plant hormone, and has been shown to have similar properties to IAA.
科学的研究の応用
Catalytic Activity in Synthesis
Rao et al. (2019) explored the catalytic activity of nickel ferrite nanoparticles in the synthesis of various indole derivatives, including those related to [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetic acid. These compounds demonstrated antioxidant and antimicrobial activities, showcasing their potential in biological applications (Rao, N. Rao, Parvatamma, Devi, & Naidu, 2019).
Synthesis of 2-Arylindole Carboxylic Amides
Kuethe & Beutner (2009) reported on the synthesis of 2‐Arylindole‐4‐Carboxylic Amides, which includes compounds structurally similar to this compound. This research contributes to the understanding of the chemical properties and potential applications of such compounds in various fields (Kuethe & Beutner, 2009).
Fluoroacetylation of Indoles
Yao et al. (2016) developed a protocol for the fluoroacetylation of indoles, using fluorinated acetic acids. This method, relevant to the synthesis of compounds like this compound, is important for creating diverse fluoromethyl indol-3-yl ketones, potentially useful in pharmaceutical and chemical industries (Yao, Ren, Wang, & Guan, 2016).
Synthesis and Biological Evaluation
Rubab et al. (2017) engaged in the synthesis and biological evaluation of indole derivatives, starting from 2-(1H-Indol-3-yl)acetic acid. This research highlights the potential of these compounds, including those related to this compound, in developing new therapeutic agents with antimicrobial and anti-inflammatory properties (Rubab, Abbasi, Rehman, Siddiqui, Shah, Ashraf, Ain, Ahmad, Lodhi, Ghufran, Shahid, & Fatima, 2017).
Photophysical Studies of Fluorescent Indole Derivatives
Pereira et al. (2010) conducted studies on new fluorescent indole derivatives, synthesized from β-brominated dehydroamino acids and arylboronic acids. These compounds, including those related to this compound, have been identified as promising candidates for fluorescent probes due to their high fluorescence quantum yields and solvent sensitivity, indicating potential applications in bioimaging and diagnostics (Pereira, Castanheira, Ferreira, & Queiroz, 2010).
Functionalized 2‐Hydrazinobenzothiazole with Indole Derivatives
Badahdah, Hamid, and Noureddin (2015) explored the synthesis of functionalized 2‐hydrazinobenzothiazole with indole derivatives, including those structurally similar to this compound. Their research demonstrated antimicrobial and antiviral activities of these compounds, suggesting their potential use in developing new therapeutic agents (Badahdah, Hamid, & Noureddin, 2015).
Discovery of Highly Potent Aldose Reductase Inhibitors
Van Zandt et al. (2005) discovered a series of 3-[(benzothiazol-2-yl)methyl]indole-N-alkanoic acid aldose reductase inhibitors, including compounds related to this compound. These compounds, particularly lidorestat, have shown potential in treating chronic diabetic complications, indicating the importance of such compounds in medical research and pharmaceutical development (Van Zandt, Jones, Gunn, Geraci, Jones, Sawicki, Sredy, Jacot, Dicioccio, Petrova, Mitschler, & Podjarny, 2005).
特性
IUPAC Name |
2-[3-(2-fluorobenzoyl)indol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c18-14-7-3-1-6-12(14)17(22)13-9-19(10-16(20)21)15-8-4-2-5-11(13)15/h1-9H,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHASAGPGXQZQKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)O)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B3451945.png)
![2,4-dichloro-N-{3-[(4-ethoxy-3-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3451952.png)
![4-methoxy-N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3451963.png)
![4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile](/img/structure/B3451965.png)
![2-[3-(2-furoyl)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B3451971.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B3451979.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3451983.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide](/img/structure/B3451985.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide](/img/structure/B3451988.png)
![(2-fluorophenyl){1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methanone](/img/structure/B3451995.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3452006.png)
![2-methoxy-N,5-dimethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3452008.png)
![N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}acetamide](/img/structure/B3452023.png)